3-Methylbutan-2-yl methanesulfonate

Descripción general

Descripción

3-Methylbutan-2-yl methanesulfonate is an organic compound with the molecular formula C6H14O3S. It is a sulfonate ester derived from methanesulfonic acid and 3-methylbutan-2-ol. This compound is often used in organic synthesis due to its reactivity and ability to act as an alkylating agent.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Methylbutan-2-yl methanesulfonate can be synthesized through the reaction of methanesulfonyl chloride with 3-methylbutan-2-ol in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature and yields the desired sulfonate ester after purification .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-Methylbutan-2-yl methanesulfonate undergoes various chemical reactions, including:

Nucleophilic substitution: It reacts with nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.

Elimination reactions: Under basic conditions, it can undergo elimination to form alkenes.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

Elimination reactions: Strong bases such as potassium tert-butoxide in solvents like tetrahydrofuran (THF) are used to promote elimination reactions.

Major Products Formed

Nucleophilic substitution: The major products are the substituted derivatives of this compound.

Elimination reactions: The major product is 3-methyl-2-butene.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

3-Methylbutan-2-yl methanesulfonate is primarily used as a reagent in organic synthesis. It serves as an alkylating agent, facilitating the introduction of the 3-methylbutan-2-yl group into various substrates. This property is particularly useful in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Case Study: Alkylation Reactions

In a study published in the Journal of Agricultural and Food Chemistry, researchers utilized this compound for the alkylation of phenolic compounds, demonstrating its effectiveness in enhancing the solubility and bioactivity of the resulting products .

Pharmaceutical Applications

The compound is also explored for its potential use in drug development. Its ability to modify molecular structures can lead to the creation of novel therapeutic agents with improved efficacy and reduced side effects.

Case Study: Drug Development

Research has indicated that derivatives of this compound exhibit promising activity against specific cancer cell lines. The modification of existing drugs with this compound has shown to enhance their pharmacological profiles .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard or internal standard in various chromatographic techniques. Its distinct chemical properties allow for precise quantification in complex mixtures.

Case Study: Chromatographic Analysis

A study highlighted its use in gas chromatography-mass spectrometry (GC-MS) for the analysis of volatile compounds in food samples, where it served as a reliable internal standard .

Industrial Applications

The compound finds utility in various industrial processes, including the production of specialty chemicals and as an additive in formulations requiring enhanced stability or performance.

Case Study: Specialty Chemicals

In industrial settings, this compound has been used to improve the performance characteristics of coatings and adhesives, contributing to better adhesion properties and resistance to environmental factors .

Data Table

Mecanismo De Acción

The mechanism of action of 3-methylbutan-2-yl methanesulfonate involves its ability to act as an alkylating agent. It reacts with nucleophilic sites in molecules, leading to the formation of covalent bonds. This reactivity is utilized in organic synthesis and modification of biomolecules .

Comparación Con Compuestos Similares

Similar Compounds

2-Butanol, 3-methyl-,2-methanesulfonate: Similar in structure but differs in the position of the sulfonate group.

Methyl methanesulfonate: A simpler sulfonate ester with a single methyl group attached to the sulfonate.

Uniqueness

3-Methylbutan-2-yl methanesulfonate is unique due to its branched structure, which can influence its reactivity and the steric effects in chemical reactions. This makes it a valuable compound in specific synthetic applications where such properties are desired .

Actividad Biológica

3-Methylbutan-2-yl methanesulfonate, a compound with the CAS number 26943-74-8, is a methanesulfonate ester derived from 3-methylbutan-2-ol. Its biological activity is of significant interest due to its potential applications in various fields, including medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

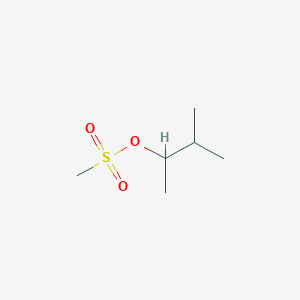

Chemical Structure and Properties

This compound can be structurally represented as follows:

This compound features a branched alkyl chain, which is characteristic of many biologically active molecules. The presence of the methanesulfonate group enhances its solubility and reactivity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular processes and potential therapeutic applications.

Research indicates that compounds similar to this compound may interact with specific molecular targets, inhibiting certain enzymes and disrupting cellular processes. This interaction could modulate redox states and interfere with nucleic acid synthesis, leading to observed biological effects .

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory properties of related compounds found that this compound significantly reduced the expression of TNF-α and IL-1β in LPS-induced inflammation models. Specifically, it suppressed TNF-α gene expression by approximately 67% compared to untreated controls. This suggests potential therapeutic applications in treating inflammatory conditions .

Case Study 2: Cytotoxicity Assessment

In another study assessing cytotoxicity, this compound showed no adverse effects on renal proximal tubule epithelial cells (RPTEC) when exposed to concentrations relevant for therapeutic use. This highlights its safety profile for potential medicinal applications .

Research Findings

Recent research has explored the broader implications of using compounds like this compound in agricultural settings as biocontrol agents. Its role in enhancing plant defense mechanisms against pathogens has been documented, indicating a dual function as both a therapeutic agent and an agrochemical .

Propiedades

IUPAC Name |

3-methylbutan-2-yl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3S/c1-5(2)6(3)9-10(4,7)8/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREPGPGLHZOQGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949725 | |

| Record name | 3-Methylbutan-2-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26943-74-8 | |

| Record name | 2-Butanol, 3-methyl-, methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026943748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbutan-2-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.